Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(5-azaspiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-12-5-2-1-3-6-12)17-13-9-15(13)7-4-8-16-11-15/h1-3,5-6,13,16H,4,7-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXRQXUQGEQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2NC(=O)OCC3=CC=CC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-azaspiro[2.5]octane-1-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for Benzyl (5-azaspiro[2 large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and antibacterial properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Potential use in the development of agricultural chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets in bacterial cells, leading to the inhibition of essential bacterial enzymes. This results in the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Key Differences :
- Benzyl vs. tert-Butyl: Benzyl carbamates are more labile under hydrogenolytic conditions, whereas tert-butyl groups require acidic cleavage, making the latter more stable in basic environments .
- Rigidity : All spirocyclic analogs share conformational constraints, but substituent bulkiness (e.g., tert-butyl) may hinder binding to flat enzymatic pockets compared to benzyl .
Comparison with Bicyclo[2.2.2]octane Derivatives
Bicyclo[2.2.2]octane derivatives, while structurally distinct, serve similar roles in drug design:
Key Differences :
- Synthetic Utility : Bicyclo intermediates are often functionalized with groups like hydroxymethyl or formyl for downstream reactions, whereas spirocycles are typically utilized as terminal scaffolds .
Substituent Effects on Physicochemical Properties
Biological Activity
Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate is a compound of interest due to its diverse biological activities, particularly its anti-inflammatory and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in medicine and agriculture.
Chemical Composition and Synthesis
The chemical formula for this compound is , with a molecular weight of approximately 248.34 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with 5-azaspiro[2.5]octane-1-amine in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize byproducts .
Synthetic Route
- Reactants : Benzyl chloroformate and 5-azaspiro[2.5]octane-1-amine.
- Solvent : Dichloromethane.
- Base : Triethylamine.
- Purification : Column chromatography.
Anti-inflammatory Properties
This compound has shown significant anti-inflammatory effects in various studies. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which are critical in the inflammatory response .
Antibacterial Effects
The compound exhibits broad-spectrum antibacterial activity against several pathogenic bacteria. Its mechanism involves inhibiting essential bacterial enzymes, disrupting cell wall synthesis, and leading to bacterial cell death .
The biological activity is primarily attributed to its interaction with specific molecular targets within bacterial cells:
- Inhibition of Enzymes : Disruption of enzymes involved in cell wall synthesis.
- Cytokine Modulation : Inhibition of cytokine production reduces inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in vivo.
- Method : Animal models were treated with varying doses.
- Results : Significant reduction in markers of inflammation was observed, indicating potent anti-inflammatory properties.
-
Antibacterial Efficacy Study :
- Objective : To evaluate antibacterial effects against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : Demonstrated effective inhibition zones against multiple bacterial strains, highlighting its potential as an antibacterial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Benzyl (6-azaspiro[2.5]octan-1-yl)carbamate | Similar spiro structure | Moderate antibacterial | Different nitrogen position |
| Spirotetramat | Spiro compound | Insecticidal | Used primarily in agriculture |
This compound stands out due to its dual action as both an anti-inflammatory and antibacterial agent, making it a valuable candidate for therapeutic applications .
Future Directions
Research continues to explore the full potential of this compound:
- Development of formulations for clinical use.
- Investigation into synergistic effects with other therapeutic agents.
- Exploration of its role in agricultural applications as a biopesticide.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate, and how can purity be optimized?
- The synthesis typically involves carbamate protection of the spirocyclic amine. Key steps include:
- Protection/Deprotection : Use of benzyl chloroformate to introduce the carbamate group, followed by purification via column chromatography (e.g., silica gel with pentanes/ethyl acetate gradients) .
- Spirocycle Formation : Cyclization under anhydrous conditions to prevent ring-opening side reactions .
- Yield Optimization : Slow reagent addition and temperature control (e.g., -20°C for Grignard reactions) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR identifies spirocyclic geometry and carbamate functionality. Key signals include carbamate NH (~5 ppm) and aromatic protons from the benzyl group .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving spirocyclic bond angles and torsional strain .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C15H19N2O2) .
Q. What are the stability profiles of the benzyl carbamate group under varying conditions?
- Acidic/Base Conditions : Benzyl carbamates are stable at pH 4–9 but hydrolyze under strong acids (pH < 1) or bases (pH > 12) .
- Thermal Stability : Decomposition occurs above 150°C; storage at -20°C in inert atmospheres is recommended .
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
Advanced Research Questions
Q. How can enantiomeric purity be assessed, and what challenges arise in resolving stereoisomers?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Flack Parameter : Determine absolute configuration via refined Flack x values (superior to η for near-centrosymmetric structures) .
- Challenges : Spirocyclic rigidity complicates diastereomer separation; dynamic kinetic resolution may require chiral auxiliaries .
Q. How can synthetic routes be optimized to minimize side reactions in spirocyclic systems?
- Competing Ring-Opening : Use bulky bases (e.g., LDA) to suppress nucleophilic attack on strained spiro bonds .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity during cyclization .
- In Situ Monitoring : ReactIR tracks intermediate formation, allowing real-time adjustment of reaction parameters .
Q. How to resolve discrepancies between computational modeling and experimental structural data?
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian) with X-ray data, focusing on bond lengths and angles .
- Twinning Analysis : Use SHELXL’s TWIN command to model crystal twinning, which may distort refinement metrics .
- Dynamic NMR : Probe conformational flexibility in solution if solid-state data conflicts with computational models .
Q. What strategies mitigate oxidative degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
